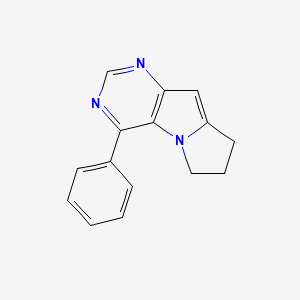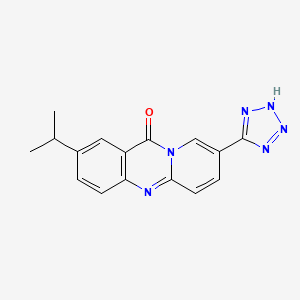
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)-: is a complex organic compound known for its unique structure and properties. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of both pyrido and quinazolinone moieties in its structure makes it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable pyridine derivative, followed by the introduction of the quinazolinone ring through a series of condensation reactions. The final step often involves the addition of the tetrazole group, which can be achieved using azide chemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while reduction could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: Its properties make it suitable for use in materials science, including the development of sensors and other advanced materials.
Mecanismo De Acción
The mechanism by which 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- exerts its effects involves its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparación Con Compuestos Similares
Similar Compounds
11H-Pyrido(2,1-b)quinazolin-11-one: This compound shares the core structure but lacks the additional functional groups.
Quinazolinone Derivatives: These compounds have similar quinazolinone moieties but differ in other parts of their structure.
Tetrazole-Containing Compounds: These compounds contain the tetrazole group but may have different core structures.
Uniqueness
What sets 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- apart is its combination of pyrido, quinazolinone, and tetrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
88562-47-4 |
|---|---|
Fórmula molecular |
C16H14N6O |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
2-propan-2-yl-8-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C16H14N6O/c1-9(2)10-3-5-13-12(7-10)16(23)22-8-11(4-6-14(22)17-13)15-18-20-21-19-15/h3-9H,1-2H3,(H,18,19,20,21) |
Clave InChI |
PSBJNAVROXYISE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)N=C3C=CC(=CN3C2=O)C4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


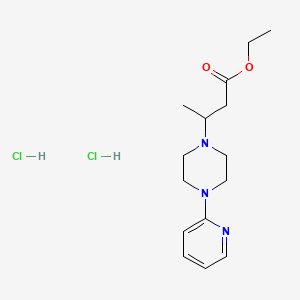
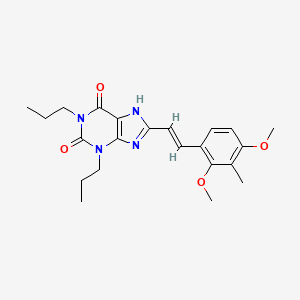
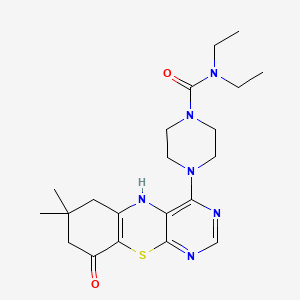
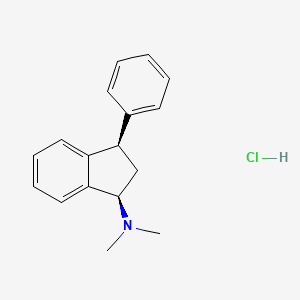
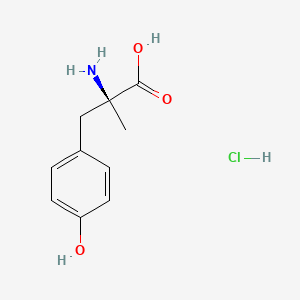
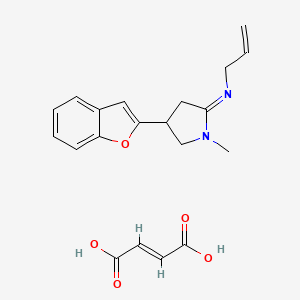


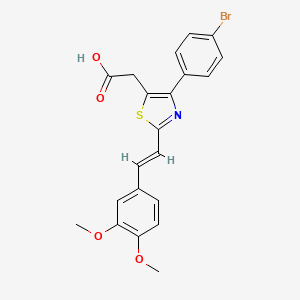
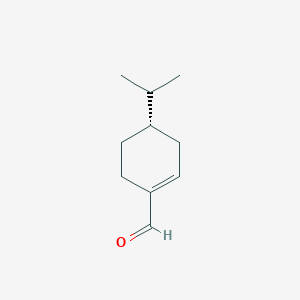
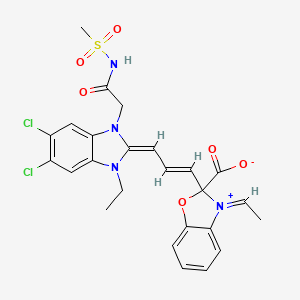
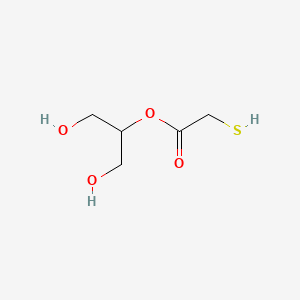
![N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12738751.png)
